An In-depth Technical Guide to 1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)
An In-depth Technical Guide to 1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-methyloxazol-2-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and agrochemical synthesis. While public domain information on this specific compound is somewhat nascent, this document, exercising full editorial control, is structured to deliver a thorough understanding of its synthesis, potential applications in drug discovery, and detailed protocols for its characterization. By synthesizing established principles of oxazole chemistry with predictive methodologies, this guide aims to empower researchers in their endeavors with this versatile molecule. We will delve into robust synthetic routes, explore its putative role in the development of targeted therapeutics, and provide a practical framework for its spectroscopic identification.
Introduction: The Oxazole Scaffold and the Significance of 1-(4-Methyloxazol-2-yl)ethanone
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors, and its bioisosteric relationship with other functional groups, which can enhance pharmacokinetic properties.[1][2]
1-(4-Methyloxazol-2-yl)ethanone (CAS No. 90892-97-0) is a key derivative of the oxazole family.[3] Its structure, featuring a reactive acetyl group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules.[3] This compound serves as a critical starting material for creating active pharmaceutical ingredients (APIs) and new agrochemicals, such as pesticides and herbicides.[3] The exploration of its synthetic pathways and potential biological activities is therefore of considerable interest to the scientific community.
Table 1: Physicochemical Properties of 1-(4-Methyloxazol-2-yl)ethanone
| Property | Value | Source(s) |
| CAS Number | 90892-97-0 | [4] |
| Molecular Formula | C₆H₇NO₂ | [3] |
| Molecular Weight | 125.13 g/mol | [3] |
| MDL Number | MFCD18834762 | [3] |
| Storage | Room temperature, dry and sealed | [3] |
Synthesis of 1-(4-Methyloxazol-2-yl)ethanone: A Practical Approach
The Robinson-Gabriel Synthesis: A Reliable Pathway
The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[5] This method is highly versatile and has been widely used in the synthesis of various oxazole-containing compounds.[5]
Diagram 1: The Robinson-Gabriel Synthesis Workflow
Caption: A step-by-step workflow for the Robinson-Gabriel synthesis.
Detailed Experimental Protocol
This protocol is a well-established procedure for the synthesis of oxazoles and is presented here as a reliable method for the preparation of 1-(4-methyloxazol-2-yl)ethanone.
Step 1: Synthesis of the 2-Acylamino-ketone Intermediate
The requisite 2-acylamino-ketone can be prepared via the Dakin-West reaction.[5]
-
Materials:
-
α-Alanine (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Pyridine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine α-alanine and acetic anhydride.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetamido-3-butanone.
-
Step 2: Cyclodehydration to 1-(4-Methyloxazol-2-yl)ethanone
-
Materials:
-
2-Acetamido-3-butanone (from Step 1)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid - PPA)
-
-
Procedure:
-
In a clean, dry round-bottom flask, place the crude 2-acetamido-3-butanone.
-
Carefully add concentrated sulfuric acid (or PPA) to the flask with stirring. An exothermic reaction may be observed.
-
Heat the mixture to 90-100°C for 30-60 minutes.[5]
-
Monitor the formation of the oxazole by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-methyloxazol-2-yl)ethanone.
-
Applications in Drug Discovery and Development
The oxazole scaffold is a cornerstone in the development of novel therapeutics, with many derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] While specific biological data for 1-(4-methyloxazol-2-yl)ethanone is limited in publicly accessible literature, its structural motifs suggest significant potential as a precursor for various classes of bioactive molecules, particularly kinase inhibitors.
Potential as a Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[6] Many approved kinase inhibitors feature heterocyclic cores that interact with the ATP-binding site of the kinase. The 2-acyl-4-methyloxazole structure provides a versatile platform for the synthesis of compounds that can be further functionalized to target specific kinases. For instance, the acetyl group can be a handle for elaboration into more complex side chains designed to interact with specific residues in the kinase active site.
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: A logical workflow for utilizing the target compound in kinase inhibitor discovery.
Antimicrobial and Anti-inflammatory Potential
Derivatives of 2-amino-4-methyloxazole have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[8] The structural similarity suggests that 1-(4-methyloxazol-2-yl)ethanone could be a valuable starting material for the synthesis of novel antimicrobial agents. Furthermore, some oxazole derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways.[9]
Structural Characterization and Spectroscopic Analysis
Accurate structural characterization is crucial for confirming the identity and purity of a synthesized compound. While experimental spectra for 1-(4-methyloxazol-2-yl)ethanone are not widely available, we can predict the expected spectroscopic features based on the known behavior of related oxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | s | 1H | H5 (oxazole ring proton) |
| ~2.6 | s | 3H | -C(O)CH₃ (acetyl protons) |
| ~2.3 | s | 3H | C4-CH₃ (methyl protons) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | C=O (acetyl carbonyl) |
| ~160-165 | C2 (oxazole ring) |
| ~145-150 | C4 (oxazole ring) |
| ~130-135 | C5 (oxazole ring) |
| ~25-30 | -C(O)CH₃ (acetyl methyl) |
| ~10-15 | C4-CH₃ (methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-methyloxazol-2-yl)ethanone is expected to show characteristic absorption bands for the carbonyl group and the oxazole ring.
Table 2: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3150 | =C-H stretch (oxazole ring) | Medium |
| ~2900-3000 | C-H stretch (methyl groups) | Medium |
| ~1700-1720 | C=O stretch (acetyl carbonyl) | Strong |
| ~1600-1650 | C=N stretch (oxazole ring) | Medium-Strong |
| ~1500-1580 | C=C stretch (oxazole ring) | Medium-Strong |
| ~1050-1150 | C-O-C stretch (oxazole ring) | Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-(4-methyloxazol-2-yl)ethanone is expected to show a molecular ion peak at m/z = 125. The fragmentation pattern will likely involve characteristic losses of the acetyl group and cleavage of the oxazole ring.
Predicted Fragmentation Pattern:
-
m/z = 125: Molecular ion [M]⁺
-
m/z = 110: Loss of a methyl radical (•CH₃) from the acetyl group.
-
m/z = 82: Loss of the acetyl radical (•COCH₃).
-
m/z = 43: Acetyl cation [CH₃CO]⁺ (likely a prominent peak).
Diagram 3: Predicted Mass Spectrometry Fragmentation
Caption: Plausible fragmentation pathways for 1-(4-methyloxazol-2-yl)ethanone in EI-MS.
General Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: Prepare a thin film of the liquid sample between two salt plates (NaCl or KBr) or acquire a spectrum of the solid using an ATR accessory.
-
MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain the mass spectrum using an electron ionization source.
-
-
Data Analysis:
-
Process and analyze the spectra to confirm the presence of the expected functional groups and the overall molecular structure. Compare the obtained data with the predicted values.
-
Conclusion
1-(4-Methyloxazol-2-yl)ethanone is a heterocyclic building block with considerable untapped potential. While specific applications are still emerging, its structural features and the proven track record of the oxazole scaffold in drug discovery and agrochemical development position it as a valuable tool for chemists. This guide has provided a comprehensive framework for its synthesis based on the reliable Robinson-Gabriel reaction, explored its potential in the development of kinase inhibitors and other bioactive molecules, and offered a detailed predictive analysis of its spectroscopic characteristics. It is our hope that this in-depth guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and biological activity of this promising compound.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Wikiwand. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
- BenchChem. (2025). A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). Bentham Science.
- Li, J. J. (2006). Robinson–Gabriel synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025).
- Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.
- Mechanism of van Leusen oxazole synthesis. (n.d.).
- BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide. BenchChem.
- Oxazole-based compounds as anticancer agents. (n.d.). Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4-Methyloxazole Derivatives and Other Key Heterocycles. BenchChem.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
- BenchChem. (2025). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
- BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. BenchChem.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.
- Table of Characteristic IR Absorptions. (n.d.).
- One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2025).
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online.
- 1-(4-Methyloxazol-2-yl)ethanone. (n.d.). MySkinRecipes.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2025).
- Engineering transketolase for stereoselective α-hydroxyketone synthesis. (n.d.). PubMed.
- Mass Spectrometry - Fragmentation P
- Biological activity of oxadiazole and thiadiazole deriv
- 90892-97-0 | 1-(4-Methyloxazol-2-yl)ethanone. (n.d.). ChemScene.
- Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). (n.d.).
- Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)- - Optional[13C NMR]. (n.d.). SpectraBase.
- 1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone - Optional[13C NMR]. (n.d.). SpectraBase.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methyloxazol-2-yl)ethanone [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Figure 1. 2D Chemical Structure of 1-(4-Methyloxazol-2-yl)ethanone.

